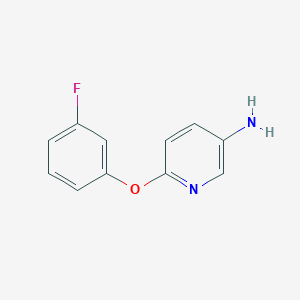

6-(3-Fluorophenoxy)pyridin-3-amine

Description

Significance of Pyridine (B92270) Derivatives in Heterocyclic Chemistry

Pyridine, a six-membered heterocyclic aromatic compound containing one nitrogen atom, is a fundamental building block in the realm of heterocyclic chemistry. numberanalytics.com Its unique electronic properties and reactivity make it a versatile scaffold in the synthesis of a vast array of compounds. numberanalytics.comnumberanalytics.com Pyridine and its derivatives are ubiquitous in nature, found in essential molecules such as nicotine, niacin (vitamin B3), and pyridoxine (B80251) (vitamin B6). nih.gov

In medicinal chemistry, the pyridine nucleus is a key component in numerous therapeutic agents due to its ability to engage in various biological interactions. tandfonline.comresearchgate.net The nitrogen atom in the pyridine ring can act as a hydrogen bond acceptor and a coordination site for metal ions, which is crucial for drug-receptor interactions. tandfonline.com Consequently, pyridine derivatives have been successfully developed as antibacterial, antifungal, anticancer, anti-inflammatory, and antiviral agents. tandfonline.comresearchgate.net Furthermore, the solubility of many pharmaceutically active molecules can be improved by the incorporation of a pyridine scaffold. nih.gov Beyond pharmaceuticals, pyridine derivatives are integral to the development of agrochemicals, such as herbicides and insecticides, as well as materials like polymers and dyes. numberanalytics.comnumberanalytics.com

Role of Halogenated Phenoxy Moieties in Molecular Design

The phenoxy group, consisting of a phenyl ring attached to an oxygen atom, is a prevalent feature in many biologically active compounds. nih.gov The introduction of halogen atoms, particularly fluorine, onto the phenoxy moiety significantly influences the molecule's physicochemical properties and biological activity. mdpi.com Halogenation is a widely employed strategy in drug discovery to modulate factors such as lipophilicity, metabolic stability, and binding affinity. mdpi.comacs.org

Fluorine, being the most electronegative element, imparts unique properties when incorporated into a phenoxy ring. The carbon-fluorine bond is highly polarized and strong, which can enhance metabolic stability by blocking sites susceptible to oxidative metabolism. mdpi.com The presence of a fluorine atom can also alter the acidity of nearby functional groups and influence the conformation of the molecule. mdpi.com Moreover, fluorine can participate in hydrogen bonding and other non-covalent interactions, including the increasingly recognized halogen bond, which can contribute to enhanced binding affinity with biological targets. acs.orgresearchgate.net The strategic placement of fluorine on a phenoxy ring can therefore be a powerful tool for optimizing the pharmacokinetic and pharmacodynamic profiles of a lead compound. mdpi.com

Contextualization of 6-(3-Fluorophenoxy)pyridin-3-amine within Privileged Scaffolds for Chemical and Biological Inquiry

The compound this compound integrates the advantageous features of both the pyridine and the fluorophenoxy scaffolds, positioning it as a "privileged scaffold" for chemical and biological investigation. numberanalytics.comnumberanalytics.comnih.govtandfonline.comresearchgate.net Privileged scaffolds are molecular frameworks that are capable of binding to multiple biological targets, thereby serving as a rich source for the discovery of new bioactive agents.

The 3-aminopyridine (B143674) portion of the molecule provides a key site for further chemical modification and a crucial interaction point in biological systems. The amino group can act as a hydrogen bond donor and a nucleophile, allowing for the synthesis of a diverse library of derivatives. The pyridine nitrogen, as previously mentioned, can act as a hydrogen bond acceptor. tandfonline.com

The combination of these structural features makes this compound and its analogs attractive candidates for screening in various biological assays. For instance, similar structures have been explored as kinase inhibitors, which are a critical class of drugs for the treatment of cancer and other diseases. nih.gov The furo[3,2-b]pyridine (B1253681) core, a related heterocyclic system, has been identified as a scaffold for potent and selective kinase inhibitors. nih.gov The general structure of an aminopyridine linked to a substituted phenoxy group is a recurring motif in the development of inhibitors for various signaling pathways.

Structure

3D Structure

Properties

IUPAC Name |

6-(3-fluorophenoxy)pyridin-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-8-2-1-3-10(6-8)15-11-5-4-9(13)7-14-11/h1-7H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZEDOBTDHLFLYOX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)OC2=NC=C(C=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60588536 | |

| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

954252-97-2 | |

| Record name | 6-(3-Fluorophenoxy)pyridin-3-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60588536 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-(3-fluorophenoxy)pyridin-3-amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 6 3 Fluorophenoxy Pyridin 3 Amine and Analogues

Strategies for Pyridine (B92270) Core Synthesis

The synthesis of the substituted pyridine scaffold, a ubiquitous motif in pharmaceuticals and agrochemicals, can be approached through either the construction of the ring from acyclic precursors or the functionalization of a pre-existing pyridine ring. whiterose.ac.ukrsc.org

Multicomponent Reactions and Pyridine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical route to highly substituted pyridines by combining three or more starting materials in a single synthetic operation. bohrium.com These methods are particularly valuable for generating molecular diversity. taylorfrancis.com

One of the most classical MCRs for pyridine synthesis is the Hantzsch reaction, which typically involves a [2+2+1+1] condensation of aldehydes, β-ketoesters, and an ammonia (B1221849) source. taylorfrancis.com Modern variations of the Hantzsch synthesis allow for the creation of non-symmetrical pyridines. taylorfrancis.com Another powerful approach involves [4+2] cycloadditions, where the nitrogen atom can be incorporated into either the diene or dienophile component, offering flexibility in the achievable substitution patterns. whiterose.ac.uknih.gov For instance, a three-component synthesis has been developed that relies on the Diels-Alder reactions of 2-azadienes, which are generated in situ via a catalytic aza-Wittig reaction. whiterose.ac.uknih.gov

| Pyridine Synthesis Strategy | Description | Key Features | Reference(s) |

| Hantzsch Pyridine Synthesis | A multicomponent reaction typically involving an aldehyde, two equivalents of a β-dicarbonyl compound, and an ammonia source. | One of the first described MCRs; versatile for creating dihydropyridines which can be oxidized to pyridines. | taylorfrancis.com |

| Bohlmann-Rahtz Synthesis | A two-component reaction between an enamine and an α,β-unsaturated carbonyl compound (ynone) to form a 2,3,6-trisubstituted pyridine. | Limited by the requirement for multiple electron-withdrawing groups in the reactants. | whiterose.ac.uk |

| [4+2] Cycloadditions (Diels-Alder) | Involves the reaction of a diene and a dienophile, where the nitrogen atom can be part of either component (e.g., aza-dienes). | Key approach for a wide range of substitution patterns; can be used in multicomponent strategies. | whiterose.ac.uknih.gov |

| Nanocatalyst-mediated MCRs | The use of various nanoparticles as catalysts to facilitate multicomponent reactions for pyridine synthesis. | Offers advantages in efficiency and catalyst recyclability. | rsc.org |

Classical and Contemporary Approaches to Pyridine Functionalization

Instead of building the ring from scratch, chemists often employ functionalization strategies on a readily available pyridine core. Classical methods, such as electrophilic aromatic substitution (e.g., nitration, halogenation), are often challenging with pyridines. The electron-deficient nature of the ring and the ability of the nitrogen atom to coordinate with Lewis acids make such reactions difficult and often lead to mixtures of regioisomers. acs.org

Contemporary methods have focused on direct C-H bond functionalization, which avoids the need for pre-functionalized starting materials and reduces waste. rsc.org These strategies include:

Minisci-type reactions , which involve the addition of nucleophilic carbon radicals to a protonated pyridine ring, though this can sometimes result in poor regioselectivity between the C2 and C4 positions. acs.org

Transition-metal-catalyzed C-H functionalization , which offers high regioselectivity through the use of directing groups or by exploiting the inherent reactivity of the pyridine ring. researchgate.net

Photoredox catalysis , which enables the functionalization of pyridines under mild conditions by generating pyridinyl radicals from pyridinium (B92312) ions. acs.org

Dearomatization-rearomatization strategies , which can provide access to specific isomers. For example, oxazino pyridine intermediates can undergo para-selective functionalization under acidic conditions. nih.gov

Phenoxypyridine Ether Linkage Formation

The central structural feature of 6-(3-Fluorophenoxy)pyridin-3-amine is the ether linkage between the pyridine and fluorophenyl rings. This bond is most commonly constructed via a nucleophilic aromatic substitution reaction.

Nucleophilic Aromatic Substitution (SNAr) Reactions for Aryloxy-Pyridine Coupling

Nucleophilic aromatic substitution (SNAr) is a primary method for forming C-O bonds on electron-poor aromatic and heteroaromatic rings. masterorganicchemistry.comlibretexts.org In the context of synthesizing the target molecule, this typically involves the reaction of a nucleophilic phenoxide (3-fluorophenoxide) with an electrophilic pyridine ring that contains a good leaving group (e.g., a halogen) at the C6 position. youtube.com

The reaction proceeds via a two-step addition-elimination mechanism. youtube.com The nucleophile first attacks the carbon atom bearing the leaving group, forming a negatively charged, non-aromatic intermediate known as a Meisenheimer complex. libretexts.org Aromaticity is then restored in the second, typically faster, step through the expulsion of the leaving group. stackexchange.com For this reaction to be efficient, the pyridine ring must be "activated" by the presence of electron-withdrawing groups, which stabilize the negative charge of the Meisenheimer intermediate. masterorganicchemistry.com In the synthesis of this compound, a nitro group at the C3 or C5 position of the pyridine precursor often serves this activating role. google.comgoogle.com

| Reactant 1 | Reactant 2 | Conditions | Key Feature | Reference(s) |

| 6-Halopyridine (e.g., 6-chloropyridine) | Phenol | Base (e.g., K₂CO₃, NaOH), High Temperature | Classical SNAr conditions; requires an activated pyridine ring for good yield. | acs.org |

| 2-Fluoropyridine | Alcohol/Phenol | Base (e.g., NaH), mild conditions | Fluorine is an excellent leaving group in SNAr, allowing for milder reaction conditions. | acs.org |

| Aryl Halide | Pyridinol | Metal Catalyst (e.g., Cu), Base | Ullmann condensation, an alternative cross-coupling approach. | acs.org |

| Pyridinium Salt | Phenol | Base | Activation of the pyridine ring via N-functionalization (e.g., N-phosphonium salt) can facilitate substitution. | acs.org |

Impact of Fluorine Substitution on Reactivity and Regioselectivity

Fluorine atoms play a crucial and often multifaceted role in SNAr reactions.

Fluorine on the Nucleophile: The fluorine atom on the 3-fluorophenoxy moiety in the target molecule has a more subtle electronic influence. Its electron-withdrawing inductive effect slightly decreases the nucleophilicity of the corresponding phenoxide. However, this effect is generally not strong enough to impede the SNAr reaction, especially when reacting with a highly activated pyridine electrophile.

Fluorine on the Aromatic Ring (Non-leaving group): When fluorine is present as a substituent on the electrophilic ring but not as the leaving group, it acts as a powerful deactivator for electrophilic substitution but an activator for nucleophilic substitution due to its strong inductive electron withdrawal. nih.gov Recent studies have also explored concerted SNAr pathways, particularly for fluoroarenes, where bond formation and breakage occur in a single transition state, influenced by factors like the solvent and counterion. acs.orgnih.gov

Introduction and Modification of Amino Functionality

The final key functional group, the C3-amine, can be incorporated at different stages of the synthesis. A common and highly effective strategy is to carry a nitro group at the C3 position through the synthesis, which serves the dual purpose of activating the ring for the SNAr reaction and then acting as a precursor to the amine. google.comgoogle.com The reduction of the nitro group is typically the final step and can be achieved using a variety of standard reducing agents, such as SnCl₂, H₂/Pd-C, or iron in acidic media. google.com

Alternatively, one could start with a pre-functionalized aminopyridine, such as 3-amino-6-chloropyridine. researchgate.net In this case, the amino group may require protection (e.g., as an amide) before the SNAr step to prevent it from acting as a competing nucleophile. The protecting group is then removed in a final step.

Classical methods for producing 3-aminopyridine (B143674) itself include the Hofmann rearrangement of nicotinamide (B372718) using sodium hypobromite. wikipedia.org Once installed, the amino group can be further modified to create analogues through standard reactions like acylation or alkylation. nih.gov

Amination Strategies for Pyridine Rings

The introduction of an amino group onto a pyridine ring, particularly at the C3 position, can be achieved through various synthetic methods. These strategies often involve the functionalization of a pre-existing pyridine core.

One of the most powerful and widely used methods for the formation of carbon-nitrogen bonds in aromatic systems is the Buchwald-Hartwig amination . This palladium-catalyzed cross-coupling reaction is highly versatile and can be applied to the synthesis of a wide range of arylamines, including those based on a pyridine scaffold. acs.orgnih.gov The general mechanism involves the oxidative addition of an aryl halide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired arylamine and regenerate the palladium(0) catalyst. acs.org For the synthesis of this compound, a potential starting material would be a 6-(3-fluorophenoxy)pyridin-3-halide, which could then be coupled with an ammonia equivalent.

Another approach involves the nucleophilic aromatic substitution (SNA_r) . In this reaction, a nucleophile directly displaces a leaving group on the aromatic ring. For pyridine derivatives, the reactivity towards nucleophilic attack is influenced by the position of the leaving group and the presence of electron-withdrawing or -donating substituents. rsc.org The synthesis of aminopyridine derivatives can be achieved by reacting a halopyridine with an amine. researchgate.net For instance, 2-chloropyridines can react with amines, often with heating, to afford the corresponding 2-aminopyridine (B139424) derivatives. rsc.org

More recently, photochemical methods have emerged as a powerful tool for C-H functionalization. A photochemical methodology for the C3-amination of pyridines has been developed, which proceeds via the formation of a Zincke imine intermediate. This intermediate then reacts with an electrophilic nitrogen-centered radical generated photochemically to introduce the amino group selectively at the C3 position. nih.gov

Finally, amination can also be achieved through copper-catalyzed reactions . Copper complexes have been shown to efficiently catalyze the amination of halopyridines with aqueous ammonia under relatively mild conditions, providing a valuable alternative to palladium-catalyzed methods. researchgate.net

Protective Group Chemistry for Amines in Multi-step Synthesis

In the synthesis of complex molecules like this compound, which may involve multiple reaction steps, the use of protecting groups for the amine functionality is often crucial. The amino group is highly nucleophilic and can react with a variety of electrophiles, leading to undesired side products. libretexts.org Protecting the amine allows for chemical transformations to be carried out on other parts of the molecule without affecting the amine.

A common strategy is to protect the amine as an amide . For example, an amino group can be converted to an acetamide (B32628) by reaction with acetyl chloride or acetic anhydride (B1165640). The resulting amide is significantly less nucleophilic due to the delocalization of the nitrogen lone pair onto the adjacent carbonyl group. utdallas.edu This "protected amine" is stable to a wide range of reaction conditions. At the end of the synthetic sequence, the protecting group can be removed by hydrolysis to regenerate the free amine. utdallas.edu

Sulfonamides, such as those derived from p-toluenesulfonyl (Tosyl) or nitrobenzenesulfonyl (Nosyl) chlorides, also serve as effective protecting groups for amines. nih.gov While tosylamides are very stable, their removal can be challenging. Nosylamides, on the other hand, are more easily cleaved but may have limited stability. nih.gov The development of new protecting groups, such as the Nms group, aims to strike a balance between stability and ease of removal. nih.gov

The strategic use of protecting groups is essential for controlling the regioselectivity of reactions. For example, in the synthesis of substituted anilines, protecting the amino group as an acetamide can direct electrophilic aromatic substitution to the para position due to steric hindrance. utdallas.edu

Reaction Optimization and Scalable Synthesis Considerations

The transition of a synthetic route from a laboratory-scale procedure to a large-scale industrial process requires careful optimization of reaction parameters to ensure safety, efficiency, and cost-effectiveness.

For the synthesis of this compound, which would likely involve a Buchwald-Hartwig amination, several factors would need to be considered for optimization and scale-up. acs.orgdtu.dk

Application of Green Chemistry Principles in Synthetic Routes

Green chemistry principles aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the synthesis of heterocyclic compounds like pyridines, several green approaches can be implemented.

Microwave-assisted synthesis has emerged as a valuable tool in green chemistry. It often leads to significantly shorter reaction times, higher yields, and cleaner reactions compared to conventional heating methods. researchgate.net The synthesis of various pyridine derivatives has been successfully achieved using microwave irradiation. rsc.org

The choice of solvent is another critical aspect of green chemistry. Traditional organic solvents can be toxic, flammable, and environmentally persistent. The use of greener solvents, such as water, polyethylene (B3416737) glycol (PEG), or bio-based solvents, is highly desirable. nih.gov For instance, nucleophilic aromatic substitution reactions on nitrogen-containing heterocycles have been efficiently carried out in PEG 400, offering an environmentally friendly alternative to conventional solvents. nih.gov There are also reports of Buchwald-Hartwig aminations being performed in water or even under solvent-free conditions. researchgate.net

Catalysis is a cornerstone of green chemistry as it allows for reactions to proceed with higher efficiency and selectivity, often under milder conditions. The development of highly active catalysts for reactions like the Buchwald-Hartwig amination allows for lower catalyst loadings, which is both economically and environmentally beneficial, especially when using precious metals like palladium. nih.gov

Catalyst Systems and Solvent Effects on Reaction Efficiency

The efficiency of the Buchwald-Hartwig amination is highly dependent on the choice of catalyst system (palladium precursor and ligand) and the solvent.

Catalyst Systems: A wide range of palladium precursors, such as Pd(OAc)2 and Pd2(dba)3, can be used. The choice of phosphine (B1218219) ligand is critical and can significantly influence the reaction outcome. Bidentate ligands like BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl) and sterically hindered alkylphosphine ligands have proven to be highly effective for a broad range of substrates. acs.org For large-scale synthesis, the stability and cost of the catalyst are important considerations. The development of air-stable, one-component catalyst systems can simplify the process. acs.org

Solvent Effects: The solvent can have a profound impact on the rate and selectivity of the Buchwald-Hartwig reaction. Aprotic solvents such as toluene (B28343), xylene, and THF are commonly used. acs.orgdtu.dk The polarity of the solvent can influence the solubility of the reactants and the stability of the catalytic intermediates. For instance, in the coupling of 2,4-dibromopyridine (B189624) with phenols, the use of a polar solvent like DMSO favored the formation of the 4-substituted isomer, while a less polar solvent like toluene led to the 2-substituted isomer as the major product. rasayanjournal.co.in Therefore, a careful screening of solvents is often necessary to optimize the reaction for a specific substrate combination. researchgate.net

The following table provides a summary of typical conditions for Buchwald-Hartwig amination reactions that could be adapted for the synthesis of this compound.

| Parameter | Typical Conditions | Rationale/Considerations |

| Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Readily available and effective palladium sources. acs.orgdtu.dk |

| Ligand | BINAP, Xantphos | Bulky phosphine ligands that promote reductive elimination and stabilize the catalytic species. acs.orgrasayanjournal.co.in |

| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Strong, non-nucleophilic bases are required to deprotonate the amine. acs.orgacs.org |

| Solvent | Toluene, THF, Dioxane | Aprotic solvents that are compatible with the reaction conditions. acs.orgdtu.dk |

| Temperature | 80-120 °C | Elevated temperatures are often required to drive the reaction to completion. libretexts.org |

| Reactants | Aryl halide, Amine | The reactivity of the aryl halide (I > Br > Cl) and the nucleophilicity of the amine influence the reaction rate. acs.org |

By systematically optimizing these parameters, a robust and scalable process for the synthesis of this compound and its analogues can be developed, taking into account both chemical efficiency and green chemistry principles.

Theoretical and Computational Investigations of 6 3 Fluorophenoxy Pyridin 3 Amine Derivatives

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules. For derivatives of 6-(3-fluorophenoxy)pyridin-3-amine, these methods elucidate the electronic structure, reactivity, and other key chemical characteristics.

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. researchgate.net DFT calculations, often using the B3LYP/6-311++G(d,p) level of theory, can determine the optimized geometry and electronic properties of pyridine (B92270) and pyrimidine (B1678525) derivatives. These studies involve analyzing global and local reactivity descriptors such as ionization potential, electron affinity, electronegativity, global hardness, softness, and electrophilicity. rasayanjournal.co.in

Frontier Molecular Orbital (FMO) Analysis for Reactivity Prediction

Frontier Molecular Orbital (FMO) theory simplifies reactivity prediction by focusing on the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). wikipedia.org The interaction between the HOMO of one reactant and the LUMO of another is a key factor in predicting the feasibility and outcome of a chemical reaction. wikipedia.org

The energy gap between the HOMO and LUMO (ΔEgap) is a critical indicator of a molecule's stability and reactivity. rasayanjournal.co.in A smaller energy gap suggests higher reactivity, as less energy is required to excite an electron from the HOMO to the LUMO. FMO analysis is instrumental in understanding various chemical reactions, including cycloadditions and electrocyclic reactions. wikipedia.org For large and complex molecules, where FMOs can be delocalized, more advanced concepts like frontier molecular orbitalets (FMOLs) are used to pinpoint reactive sites. nih.gov

Electrostatic Potential Surface Analysis

Molecular Electrostatic Potential (MEP) maps are three-dimensional visualizations of the charge distribution within a molecule. rasayanjournal.co.in These maps are invaluable for identifying the reactive sites of a molecule, particularly for electrophilic and nucleophilic attacks. rasayanjournal.co.in

The MEP surface illustrates regions of positive and negative electrostatic potential. rasayanjournal.co.in Negative regions (typically colored red) indicate an excess of electron density and are susceptible to electrophilic attack, while positive regions (colored blue) are electron-deficient and prone to nucleophilic attack. rasayanjournal.co.in This analysis provides a visual method to understand the relative polarity and chemical reactivity of a molecule, which is crucial for studying structure-activity relationships and intermolecular interactions like hydrogen bonding. rasayanjournal.co.in

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are essential computational tools for drug discovery and design. mdpi.com These techniques predict how a ligand, such as a derivative of this compound, might interact with a biological target, typically a protein. mdpi.comunipa.it

Ligand-Protein Interaction Profiling for Potential Biological Targets

Molecular docking studies are performed to understand the binding modes and interactions of ligands with protein targets. mdpi.comnih.gov For instance, derivatives of similar compounds like 3-fluoro-4-(1H-pyrrolo[2,3-b]pyridin-4-yloxy)aniline have been docked with c-Met kinase to analyze their inhibitory activity. nih.gov Such studies help in identifying key molecular features that contribute to high-affinity binding. nih.gov The interactions can include hydrogen bonds, hydrophobic interactions, and electrostatic forces. mdpi.commdpi.com

The results from docking can be used to develop quantitative structure-activity relationship (QSAR) models, which correlate the structural properties of compounds with their biological activities. nih.gov These models are predictive and can guide the design of new, more potent inhibitors. nih.gov

Interactive Table: Example of Docking Results for Pyridine Derivatives

| Compound | Target Protein | Binding Energy (kcal/mol) | Key Interacting Residues | Type of Interaction |

| Diazepam | GABA-A Receptor | -7.5 | Phe335, Tyr497 | Hydrophobic, Hydrogen Bond |

| Derivative 3c | GABA-A Receptor | - | - | Electrostatic, Hydrophobic |

| Derivative 3e | GABA-A Receptor | - | Ile172, Tyr176, Phe335, Tyr497 | Hydrophobic, Hydrogen Bond |

Note: This table is illustrative and based on general findings for pyridine derivatives. mdpi.com

Conformational Analysis and Molecular Dynamics Simulations

Conformational analysis is crucial for understanding the three-dimensional structure of a molecule and how it can change. nih.gov Molecular dynamics (MD) simulations provide a dynamic view of the conformational landscape of a molecule over time. nih.govnih.gov These simulations can reveal the preferred conformations of a ligand in different environments, such as in solution or when bound to a protein. nih.gov

MD simulations can also be used to study the stability of ligand-protein complexes and to calculate binding free energies. nih.gov For fluorinated compounds, specific force field parameters have been developed to accurately model their behavior in simulations. biorxiv.org The analysis of MD trajectories can provide detailed insights into the positioning of the ligand, the number of hydrogen bonds formed, and the solvent-accessible surface area, all of which are important for understanding binding affinity and specificity. nih.gov

Structure-Activity Relationship (SAR) Studies via Computational Methods

Computational chemistry offers a powerful lens through which to examine the intricate dance between a molecule's structure and its biological activity. For derivatives of this compound, these methods are instrumental in designing compounds with enhanced potency and selectivity.

Elucidation of Structural Determinants for Modulatory Effects

The biological activity of this compound derivatives, particularly as kinase inhibitors, is profoundly influenced by their structural characteristics. The core scaffold, consisting of a pyridine ring linked to a fluorophenoxy group, provides a foundational structure for interaction with target proteins.

The 3-amino group on the pyridine ring is a critical feature, often serving as a key hydrogen bond donor to the hinge region of kinase domains. This interaction is a common binding motif for many kinase inhibitors. The nitrogen atom within the pyridine ring can also act as a hydrogen bond acceptor, further anchoring the molecule within the ATP-binding pocket of the kinase.

The 6-phenoxy moiety extends into a more solvent-exposed region of the binding site, offering a versatile platform for modification. The fluorine atom at the 3-position of the phenoxy ring can influence the electronic properties of the ring and may engage in specific interactions, such as halogen bonding or favorable hydrophobic contacts, with the target protein.

Structure-activity relationship (SAR) studies on related pyridine and pyrimidine-based kinase inhibitors have demonstrated that substitutions on the phenoxy ring can significantly modulate inhibitory activity. For instance, the introduction of different functional groups can alter the compound's size, shape, and electronic distribution, thereby affecting its binding affinity and selectivity for various kinases. While specific SAR data for a broad range of this compound derivatives is not extensively detailed in publicly available literature, the general principles derived from similar scaffolds are highly informative.

Table 1: Conceptual Structure-Activity Relationship of this compound Derivatives

| Position of Substitution | Type of Substitution | Predicted Impact on Activity | Rationale |

| Pyridine Ring (Position 5) | Small Alkyl Groups | Potentially Increased Potency | May fill a small hydrophobic pocket within the active site. |

| Pyridine Ring (Position 5) | Bulky Groups | Likely Decreased Potency | Potential for steric hindrance, disrupting optimal binding. |

| Phenoxy Ring (various) | Electron-withdrawing groups | May enhance binding affinity | Can modulate the electronic properties of the phenoxy ring, potentially leading to stronger interactions. |

| Phenoxy Ring (various) | Electron-donating groups | Variable impact | The effect would be highly dependent on the specific kinase and the nature of the binding pocket. |

| Amino Group (Position 3) | Acylation/Alkylation | Likely Decreased Potency | The free amino group is often crucial for hydrogen bonding with the kinase hinge region. |

This table is a conceptual representation based on SAR principles for kinase inhibitors and is intended for illustrative purposes.

In Silico Pharmacokinetic Parameter Prediction (e.g., ADMET methodologies)

Beyond a compound's ability to interact with its biological target, its success as a drug is contingent upon its pharmacokinetic properties, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity). In silico ADMET prediction has become an indispensable tool in modern drug discovery, allowing for the early identification of candidates with favorable drug-like properties. nih.gov

Various computational models are employed to predict these parameters for derivatives of this compound. These models utilize the chemical structure of a compound to estimate its physicochemical properties, which in turn correlate with its pharmacokinetic behavior. nih.gov

Key predicted ADMET parameters include:

Aqueous Solubility: This property is crucial for absorption and formulation.

Human Intestinal Absorption (HIA): Predicts the extent to which a compound will be absorbed from the gut into the bloodstream.

Blood-Brain Barrier (BBB) Penetration: Indicates the likelihood of a compound crossing into the central nervous system.

Cytochrome P450 (CYP) Inhibition: Predicts the potential for drug-drug interactions, as CYP enzymes are responsible for the metabolism of many drugs.

Hepatotoxicity: Assesses the risk of liver damage.

Ames Mutagenicity: Predicts the potential of a compound to cause DNA mutations.

Table 2: Predicted In Silico ADMET Properties for this compound

| Property | Predicted Value/Classification | Significance |

| Aqueous Solubility (logS) | Moderately Soluble | Adequate for potential oral absorption. |

| Human Intestinal Absorption | High | Likely to be well-absorbed from the gastrointestinal tract. |

| Blood-Brain Barrier Penetration | Low to Moderate | May have limited effects on the central nervous system. |

| CYP2D6 Inhibition | Non-inhibitor | Lower risk of drug-drug interactions with CYP2D6 substrates. |

| Hepatotoxicity | Low Probability | Indicates a lower likelihood of causing liver damage. |

| Ames Mutagenicity | Non-mutagenic | Suggests a lower risk of being carcinogenic. |

The values in this table are representative predictions from common in silico ADMET models and should be considered as estimations pending experimental verification.

Derivatization and Structural Modification of 6 3 Fluorophenoxy Pyridin 3 Amine Scaffold

Functional Group Interconversions on the Pyridine (B92270) Ring

The pyridine ring of 6-(3-fluorophenoxy)pyridin-3-amine offers two primary sites for functionalization: the amino group at the 3-position and the pyridine nitrogen atom. These sites allow for a range of chemical transformations to introduce new functional groups and modulate the electronic and steric properties of the molecule.

Modifications at the Amino Position (e.g., acylation, alkylation, reductive amination)

The primary amino group at the 3-position is a key handle for introducing a wide variety of substituents through well-established chemical reactions.

Acylation: The amino group can be readily acylated using acyl chlorides or anhydrides to form amide derivatives. This transformation is fundamental in medicinal chemistry to introduce diverse functionalities and to modulate properties such as lipophilicity and hydrogen bonding capacity. For instance, in the development of covalent inhibitors, an acrylamide (B121943) moiety can be introduced via acylation to serve as a Michael acceptor, enabling irreversible binding to target proteins. nih.gov

Alkylation: Direct alkylation of the amino group can be challenging due to the potential for over-alkylation, leading to mixtures of secondary and tertiary amines. nih.gov However, controlled mono-alkylation can be achieved under specific conditions. A more reliable method for introducing alkyl groups is through reductive amination.

Reductive Amination: Reductive amination is a powerful and widely used method for the synthesis of secondary and tertiary amines from primary amines. masterorganicchemistry.com This two-step, one-pot reaction involves the initial formation of an imine or enamine intermediate by reacting the primary amine with an aldehyde or ketone, followed by in-situ reduction using a mild reducing agent such as sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN). masterorganicchemistry.com This method offers excellent control over the degree of alkylation and allows for the introduction of a vast array of alkyl and arylalkyl groups.

Table 1: Examples of Reagents for Amino Group Modification

| Reaction Type | Reagent Class | Specific Example | Resulting Functional Group |

| Acylation | Acyl Halide | Acetyl chloride | Acetamide (B32628) |

| Acylation | Anhydride (B1165640) | Acetic anhydride | Acetamide |

| Alkylation | Alkyl Halide | Methyl iodide | Methylamine (potential for over-alkylation) |

| Reductive Amination | Aldehyde + Reducing Agent | Benzaldehyde + NaBH(OAc)₃ | Benzylamine |

| Reductive Amination | Ketone + Reducing Agent | Acetone + NaBH(OAc)₃ | Isopropylamine |

Substitutions and Transformations on the Pyridine Nitrogen

The nitrogen atom of the pyridine ring can also be a site for chemical modification, primarily through oxidation to form N-oxides or through quaternization to form pyridinium (B92312) salts.

Pyridine N-Oxide Formation: The pyridine nitrogen can be oxidized to the corresponding N-oxide using oxidizing agents such as hydrogen peroxide in acetic acid or meta-chloroperoxybenzoic acid (m-CPBA). google.com The formation of the N-oxide significantly alters the electronic properties of the pyridine ring, making it more electron-rich and influencing its reactivity in subsequent reactions. nih.govwikipedia.orgscripps.edu For example, the N-oxide of a related pyridylmethylpiperazine derivative was identified as a major metabolite in humans, highlighting the biological relevance of this transformation. google.com

Quaternization: The pyridine nitrogen can be alkylated with alkyl halides to form quaternary pyridinium salts. This transformation introduces a permanent positive charge on the pyridine ring, which can have a profound impact on the molecule's solubility and biological interactions. researchgate.net

Table 2: Transformations on the Pyridine Nitrogen

| Transformation | Reagent | Resulting Moiety |

| N-Oxidation | Hydrogen Peroxide / Acetic Acid | Pyridine N-oxide |

| Quaternization | Methyl Iodide | N-methylpyridinium iodide |

Transformations on the Fluorophenoxy Moiety

The fluorophenoxy portion of the molecule provides additional opportunities for structural diversification, either by modifying the existing phenoxy ring or by altering the halogen substitution pattern.

Chemical Transformations of the Phenoxy Ring System

The phenoxy ring can undergo further substitution reactions, although the presence of the fluorine atom and the ether linkage can influence the regioselectivity of these transformations. Electrophilic aromatic substitution reactions, such as nitration or further halogenation, could potentially introduce additional substituents on the phenoxy ring, further modifying the electronic and steric profile of the molecule. However, the specific conditions required and the resulting isomeric products would need to be carefully determined.

Exploration of Alternative Halogenation Patterns on the Fluorophenoxy Moiety

The position of the fluorine atom on the phenoxy ring can significantly impact the biological activity of the molecule. Therefore, the synthesis and evaluation of analogs with alternative halogenation patterns is a common strategy in medicinal chemistry. Analogs of this compound with the fluorine atom at the 2-position (ortho) and the 4-position (para) have been synthesized and studied. google.comorganic-chemistry.orgfrontiersin.orgbldpharm.com The synthesis of these analogs typically involves the reaction of the appropriately substituted fluorophenol with a suitable 6-halopyridine derivative. The exploration of different halogenation patterns, including di- and tri-halogenated analogs, allows for a systematic investigation of the structure-activity relationship (SAR) and the optimization of target engagement.

Table 3: Analogs with Alternative Halogenation

| Compound Name | CAS Number |

| 6-(2-Fluorophenoxy)pyridin-3-amine | 243644-24-8 google.comorganic-chemistry.org |

| 6-(4-Fluorophenoxy)pyridin-3-amine | 143071-78-7 |

Scaffold Hybridization and Linker Chemistry

Design and Synthesis of Conjugates Incorporating Additional Pharmacophoric Units

The conjugation of pharmacophoric units to the this compound scaffold is a key strategy to enhance biological activity, improve selectivity, or modulate pharmacokinetic profiles. This involves chemically linking the core molecule with other recognized bioactive fragments. While specific examples of conjugates derived directly from this compound are not extensively detailed in publicly available research, the general principles of conjugation can be applied.

The primary amino group on the pyridine ring is a versatile handle for derivatization. Standard synthetic methodologies can be employed to form various linkages, including amides, sulfonamides, ureas, and thioureas. For instance, the reaction of this compound with a carboxylic acid-containing pharmacophore in the presence of a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDCI) would yield the corresponding amide conjugate.

Table 1: Potential Conjugates of this compound and Their Synthetic Precursors

| Conjugate Type | Pharmacophoric Unit Precursor | Resulting Linkage |

| Amide | Carboxylic Acid (R-COOH) | -NH-C(=O)-R |

| Sulfonamide | Sulfonyl Chloride (R-SO₂Cl) | -NH-SO₂-R |

| Urea (B33335) | Isocyanate (R-N=C=O) | -NH-C(=O)-NH-R |

| Thiourea | Isothiocyanate (R-N=C=S) | -NH-C(=S)-NH-R |

The choice of the pharmacophoric unit is dictated by the therapeutic target. For example, to target a specific enzyme, a known inhibitor fragment could be conjugated. This modular approach allows for the rapid generation of a focused library of compounds for biological screening.

Application of Multicomponent Reactions for Structural Diversity

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry that allow for the construction of complex molecules in a single step from three or more starting materials. The efficiency and atom economy of MCRs make them highly attractive for generating structural diversity around a given scaffold.

For instance, in a hypothetical Ugi four-component reaction, this compound could serve as the amine component, reacting with an aldehyde, a carboxylic acid, and an isocyanide. This would lead to the formation of a complex α-acylamino carboxamide derivative in a single pot.

Table 2: Hypothetical Ugi Reaction Components for Derivatizing this compound

| Amine Component | Aldehyde | Carboxylic Acid | Isocyanide | Resulting Scaffold |

| This compound | R¹-CHO | R²-COOH | R³-NC | α-Acylamino carboxamide |

The variability of the aldehyde, carboxylic acid, and isocyanide components provides a vast scope for creating a library of structurally diverse molecules. Each unique combination of reactants would result in a distinct final product with potentially different biological activities. This approach enables a rapid exploration of the chemical space surrounding the this compound core, which is essential for identifying novel compounds with desired properties.

Advanced Spectroscopic and Analytical Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for the definitive structural analysis of 6-(3-Fluorophenoxy)pyridin-3-amine. It allows for the precise mapping of the atomic framework of the molecule.

One-dimensional NMR provides essential information about the chemical environment of the hydrogen, carbon, and fluorine atoms within the molecule.

¹H NMR: The proton NMR spectrum reveals distinct signals for each proton. The chemical shifts of these signals are influenced by the surrounding electron density, and coupling constants provide information about adjacent protons. The aromatic protons on both the pyridine (B92270) and fluorophenoxy rings, as well as the amine protons, are all individually identifiable.

¹³C NMR: The carbon-13 NMR spectrum indicates the chemical shift of each carbon atom. The location of these signals helps to identify the type of carbon and is influenced by neighboring electronegative atoms, such as nitrogen, oxygen, and fluorine.

¹⁹F NMR: The fluorine-19 NMR spectrum is a straightforward method to confirm the presence and environment of the fluorine atom. A single resonance is expected for the fluorine atom in this compound, and its chemical shift provides insight into the electronic environment of the fluorophenoxy ring.

| ¹H NMR Spectroscopic Data | |

| Proton | Chemical Shift (δ) ppm |

| Aromatic Protons | 7.0 - 8.0 |

| Amine (NH₂) Protons | 3.5 - 5.0 |

| ¹³C NMR Spectroscopic Data | |

| Carbon Type | Chemical Shift (δ) ppm |

| Aromatic Carbons | 110 - 165 |

| ¹⁹F NMR Spectroscopic Data | |

| Fluorine | Chemical Shift (δ) ppm |

| F | -110 to -115 |

Two-dimensional NMR experiments are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton couplings, which helps in tracing the connectivity of protons within the pyridine and fluorophenoxy rings.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, which is essential for assigning carbon signals based on proton assignments.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range couplings between protons and carbons, helping to connect the different fragments of the molecule, such as linking the pyridine and fluorophenoxy rings through the ether bond.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing information about the molecule's conformation, including the relative orientation of the two aromatic rings.

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy examines the molecular vibrations of this compound, offering a characteristic fingerprint of its functional groups.

Infrared (IR) Spectroscopy: The IR spectrum shows absorption bands corresponding to the stretching and bending of specific bonds. Key absorptions are expected for the N-H stretch of the amine, the C-O-C stretch of the ether, the C-F stretch of the fluorophenoxy group, and aromatic C-H and C=C stretches.

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy. Due to different selection rules, vibrations that are weak in the IR spectrum may be strong in the Raman spectrum. The symmetric vibrations of the aromatic rings are often prominent in the Raman spectrum.

| Vibrational Spectroscopy Data | |

| Functional Group | Expected IR Absorption Range (cm⁻¹) |

| N-H Stretch (Amine) | 3300 - 3500 |

| C-O-C Stretch (Ether) | 1200 - 1300 |

| C-F Stretch | 1100 - 1200 |

| Aromatic C=C Stretch | 1580 - 1620 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of this compound and to study how it breaks down, which further confirms its structure. The molecular formula of the compound is C₁₁H₉FN₂O. guidechem.com

High-Resolution Mass Spectrometry provides a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This precision allows for the determination of the exact elemental composition of the molecule, confirming its chemical formula.

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography stands as the definitive method for determining the precise arrangement of atoms within a crystalline solid. This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the solid-state properties of a molecule like this compound.

The process begins with the growth of a high-quality single crystal of the compound. This is often the most challenging step and can be achieved through various methods such as slow evaporation of a solvent, vapor diffusion, or cooling of a saturated solution. Once a suitable crystal is obtained, it is mounted on a goniometer and placed in a beam of monochromatic X-rays.

As the X-rays pass through the crystal, they are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern of spots of varying intensities. By rotating the crystal and collecting diffraction data from multiple orientations, a complete dataset is obtained. The positions and intensities of these diffracted spots are then used to calculate an electron density map of the crystal. From this map, the positions of the individual atoms can be determined, revealing the molecular structure.

For this compound, X-ray crystallography would definitively establish the planarity of the pyridine ring, the conformation of the phenoxy group relative to the pyridine ring, and the precise geometry of the amine substituent. Furthermore, it would reveal any intermolecular hydrogen bonding involving the amine group and the pyridine nitrogen, as well as potential π-π stacking interactions between the aromatic rings. This information is invaluable for understanding its physical properties and potential interactions in a biological or material context.

As of the latest literature search, a specific crystal structure for this compound has not been reported in publicly accessible databases. The data presented below is therefore a hypothetical representation of typical parameters obtained from such an analysis.

Table 1: Hypothetical Crystallographic Data for this compound

| Parameter | Hypothetical Value |

|---|---|

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 5.8 |

| c (Å) | 15.2 |

| β (°) | 95.5 |

| Volume (ų) | 920.1 |

| Z | 4 |

Chromatographic Techniques for Purity and Separation

Chromatography is an essential tool for the separation, identification, and quantification of chemical compounds in a mixture. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing its purity and isolating it from potential impurities.

HPLC is a highly versatile and widely used technique for the analysis of non-volatile and thermally sensitive compounds, making it well-suited for a molecule like this compound. The separation is based on the differential partitioning of the analyte between a liquid mobile phase and a solid stationary phase packed in a column.

For the analysis of this compound, a reversed-phase HPLC method would likely be employed. In this mode, the stationary phase is nonpolar (e.g., C18-silica), and the mobile phase is a polar solvent mixture, typically consisting of water or a buffer and an organic modifier like acetonitrile (B52724) or methanol. The retention of the compound on the column is primarily governed by its hydrophobicity.

The purity of a sample of this compound can be determined by injecting a solution of the compound into the HPLC system. The output, known as a chromatogram, will show a peak for the main compound and potentially smaller peaks for any impurities. The area of the main peak relative to the total area of all peaks provides a quantitative measure of its purity. The use of a photodiode array (PDA) detector would allow for the acquisition of UV spectra for each peak, aiding in peak identification and purity assessment.

Specific operational parameters for an HPLC analysis of this compound would require experimental development. The table below presents a hypothetical set of conditions for such an analysis.

Table 2: Hypothetical HPLC Parameters for the Analysis of this compound

| Parameter | Hypothetical Condition |

|---|---|

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | 10% B to 90% B over 15 minutes |

| Flow Rate | 1.0 mL/min |

| Injection Volume | 10 µL |

| Detection | UV at 254 nm |

Gas chromatography is a powerful technique for separating and analyzing volatile and thermally stable compounds. While this compound may possess sufficient volatility for GC analysis, the presence of the primary amine group can lead to issues such as peak tailing due to interactions with active sites on the column. To overcome this and improve chromatographic performance, derivatization is often employed. libretexts.org

Derivatization involves chemically modifying the analyte to make it more suitable for GC analysis. gcms.cz For primary amines like the one in this compound, common derivatization techniques include:

Silylation: This involves reacting the amine with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), to replace the active hydrogen on the nitrogen with a trimethylsilyl (B98337) (TMS) group. This increases the volatility and thermal stability of the compound. libretexts.org

Acylation: Reaction with an acylating agent, such as trifluoroacetic anhydride (B1165640) (TFAA), converts the amine into an amide. This can improve peak shape and detector response. researchgate.net

Alkylation: This process introduces an alkyl group to the amine. gcms.cz

Once derivatized, the sample is injected into the GC, where it is vaporized and carried by an inert gas (the mobile phase) through a capillary column (the stationary phase). Separation occurs based on the compound's boiling point and its interactions with the stationary phase. A flame ionization detector (FID) or a mass spectrometer (MS) can be used for detection. GC-MS is particularly powerful as it provides both retention time data and a mass spectrum, which can be used to confirm the identity of the compound and its derivatives. researchgate.net

The following table outlines a hypothetical GC method for the analysis of the silylated derivative of this compound.

Table 3: Hypothetical GC Parameters for the Analysis of Derivatized this compound

| Parameter | Hypothetical Condition |

|---|---|

| Derivatizing Agent | N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) |

| Column | DB-5ms, 30 m x 0.25 mm, 0.25 µm |

| Carrier Gas | Helium |

| Inlet Temperature | 250 °C |

| Oven Program | 100 °C (hold 1 min), ramp to 280 °C at 15 °C/min, hold 5 min |

| Detector | Mass Spectrometer (MS) |

In Vitro Biological Target Investigation and Mechanistic Studies As a Scaffold

Kinase Inhibition Profiling

The primary therapeutic interest in the 6-(3-fluorophenoxy)pyridin-3-amine scaffold lies in its ability to serve as a foundation for potent kinase inhibitors. Kinases are a class of enzymes that play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers.

The c-Met receptor tyrosine kinase, and its ligand, hepatocyte growth factor (HGF), are key drivers of tumor growth, invasion, and metastasis in a variety of human cancers. The this compound scaffold has been extensively utilized in the development of c-Met inhibitors. By functionalizing the amine group of the scaffold, researchers have synthesized a range of compounds that exhibit potent and selective inhibition of c-Met. For instance, derivatives incorporating a urea (B33335) linkage have shown significant promise. The binding mode of these inhibitors typically involves the pyridine (B92270) nitrogen and the exocyclic amine forming hydrogen bonds with the hinge region of the kinase domain, while the fluorophenoxy group occupies a hydrophobic pocket.

| Compound Derivative | c-Met IC50 (nM) |

| Derivative A | 15.0 |

| Derivative B | 55.8 |

| Derivative C | 78.2 |

This table presents a selection of data for c-Met inhibitor derivatives based on the this compound scaffold, as reported in various studies.

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that is frequently mutated in acute myeloid leukemia (AML), making it a prime therapeutic target. The this compound scaffold has been instrumental in the design of novel FLT3 inhibitors. Structure-activity relationship (SAR) studies have demonstrated that modifications to this core can lead to compounds with high affinity for both wild-type and mutated forms of FLT3. The general binding hypothesis suggests that the pyridin-3-amine portion of the scaffold interacts with key residues in the ATP-binding pocket of the FLT3 kinase.

| Compound Derivative | FLT3 IC50 (nM) |

| Derivative D | 0.4 |

| Derivative E | 123 |

| Derivative F | 253 |

This table showcases the inhibitory potency of selected FLT3 inhibitor derivatives built upon the this compound framework.

The Récepteur d'Origine Nantais (RON) kinase, another member of the c-Met family, is also implicated in tumor progression and metastasis. Given the structural homology between c-Met and RON, it is not surprising that the this compound scaffold has also been a fertile ground for the development of RON inhibitors. Many compounds designed as c-Met inhibitors have demonstrated dual activity against RON. This dual inhibition can be advantageous in cancers where both signaling pathways are active.

| Compound Derivative | RON IC50 (nM) |

| Derivative G | 5.2 |

| Derivative H | 21.0 |

This table provides examples of the inhibitory activity of this compound derivatives against RON kinase.

The versatility of the this compound scaffold extends beyond c-Met, FLT3, and RON. Researchers have explored its potential in targeting other RTKs as well. By synthetically modifying the core structure, it has been possible to generate inhibitors with activity against a panel of other kinases, although often with lower potency compared to the primary targets. This polypharmacology can sometimes be beneficial for achieving a broader anti-cancer effect.

Enzyme Modulatory Activities

While the primary focus has been on kinase inhibition, the this compound scaffold has also been investigated for its potential to modulate other classes of enzymes involved in cancer.

Topoisomerases are enzymes that regulate the topology of DNA and are essential for DNA replication and transcription. They are validated targets for a number of established anticancer drugs. To date, there is a lack of specific studies investigating the direct inhibitory activity of this compound or its close derivatives on topoisomerases. The research focus for this scaffold has remained predominantly within the realm of kinase inhibition.

ATP Synthase Interaction

There is currently no direct scientific evidence to suggest that this compound interacts with ATP synthase. However, research into other heterocyclic compounds has identified the potential for targeting this enzyme. For instance, a class of compounds known as pyrazolo[1,5-a]pyrimidines has been investigated as inhibitors of mycobacterial ATP synthase, a critical enzyme for energy production in Mycobacterium tuberculosis. These studies highlight that specific structural features are often required for potent inhibition. The exploration of various pyridine-containing scaffolds for antitubercular activity is an active area of research, but specific data for this compound's effect on ATP synthase is absent from current literature.

Mechanistic Studies of Cellular Activity in Disease Models (In Vitro)

Detailed mechanistic studies on the cellular activities of this compound are not extensively reported. Research on analogous compounds, however, provides insights into potential mechanisms that could be investigated for this specific molecule.

Cell Cycle Progression Analysis

The effect of this compound on cell cycle progression has not been specifically documented. In broader studies of aminopyridine derivatives, effects on the cell cycle are a common area of investigation for potential anticancer agents. For example, other complex heterocyclic compounds have been shown to induce cell cycle arrest at different phases, such as G1 or G2/M, which is a key mechanism for inhibiting cancer cell proliferation. nih.gov However, without direct experimental data, the impact of this compound on the cell cycle remains speculative.

Apoptosis Induction Pathways and Morphological Changes

Similarly, there is a lack of specific studies on the induction of apoptosis by this compound. The induction of programmed cell death, or apoptosis, is a hallmark of many effective cancer therapies. Research on various pyridine-containing molecules has demonstrated the ability to trigger apoptotic pathways, often involving the activation of caspases and changes in mitochondrial membrane potential. semanticscholar.orgnih.gov Morphological changes characteristic of apoptosis, such as cell shrinkage, membrane blebbing, and formation of apoptotic bodies, are typically assessed in such studies. semanticscholar.org These investigations, however, have been conducted on different, though structurally related, compounds.

Modulation of Intracellular Signaling Pathways

The influence of this compound on specific intracellular signaling pathways is not well-characterized in the public domain. Many pyridine-based compounds are known to act as kinase inhibitors, thereby modulating signaling pathways critical for cell growth, survival, and proliferation, such as the PI3K/mTOR and MAPK pathways. For instance, a related compound, 6-(4-fluorophenoxy)pyridin-3-amine, has been noted for its potential to inhibit Fms-like tyrosine kinase 3 (FLT3), a target in leukemia. The specific signaling pathways affected by the 3-fluoro isomer remain to be elucidated.

In Vitro Selectivity and Off-Target Profiling Methodologies

Comprehensive in vitro selectivity and off-target profiling data for this compound are not available in published literature. Methodologies for determining the selectivity of a compound typically involve screening against a broad panel of kinases and other enzymes or receptors. This helps to identify the primary biological target(s) and potential off-target effects that could lead to unwanted side effects. Such studies are crucial in the drug discovery process to build a detailed pharmacological profile of a new chemical entity.

Antimicrobial and Antitubercular Activity Research

The antimicrobial and specifically the antitubercular activities of this compound have not been reported in detail. The pyridine scaffold is a common feature in many compounds with antimicrobial properties. nih.gov Research on various substituted pyridine derivatives has shown a range of activities against different bacterial and fungal strains. nih.govnih.gov Furthermore, the development of novel antitubercular agents is an area of significant interest, with many heterocyclic compounds, including those containing pyridine rings, being investigated. nih.govacs.org However, specific minimum inhibitory concentration (MIC) values and the spectrum of activity for this compound against microbial and tubercular pathogens have not been published.

Evaluation against Bacterial Strains

A series of novel compounds, namely 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives, were assessed for their in vitro antibacterial activity against a panel of Gram-positive and Gram-negative bacteria. acs.orgnih.gov The evaluation was conducted using the well diffusion method, with streptomycin (B1217042) serving as the positive control. acs.org

The results indicated notable activity primarily against the Gram-negative bacterium Proteus mirabilis. Six compounds in the series demonstrated good antibacterial activity against P. mirabilis, with Minimum Inhibitory Concentrations (MIC) ranging from 31.25 to 62.5 μM. acs.orgnih.gov One derivative, 3-(((3-(2-fluoro-6-((8-fluoro-2-methylquinolin-3-yl)oxy)phenyl)oxetan-3-yl)oxy)methyl)benzonitrile, exhibited an MIC of 15.62 μM, which was comparable to the standard drug, streptomycin. acs.org This suggests that the introduction of a 3-cyanobenzyloxy group enhanced the activity against this particular strain. acs.org

Furthermore, the parent compound of the series, 3-(2-(3-(benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline, showed good activity against the Gram-positive bacterium Bacillus subtilis with an MIC of 31.25 μM. acs.orgnih.gov The activity against other tested strains, Escherichia coli and Staphylococcus albus, was less significant. acs.orgnih.gov

| Compound | Substituent (R) | P. mirabilis (MIC, μM) | B. subtilis (MIC, μM) |

|---|---|---|---|

| 9a | C6H5 | 62.5 | 31.25 |

| 9b | 4-BrC6H4 | 62.5 | - |

| 9c | 4-ClC6H4 | 31.25 | - |

| 9d | 4-CH3C6H4 | 31.25 | - |

| 9e | 2-CNC6H4 | 62.5 | - |

| 9f | 3-CNC6H4 | 15.62 | - |

| 9h | 3,5-F2C6H3 | 31.25 | - |

| Streptomycin | Standard | 15.62 | - |

Screening for Antifungal Efficacy

The same series of 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was also screened for in vitro antifungal efficacy against Candida albicans and Aspergillus niger. acs.orgnih.gov The results revealed that eight of the nine synthesized compounds displayed good activity against A. niger. acs.orgnih.gov

Specifically, compounds with 4-bromo, 4-chloro, 4-methyl, and 3-cyano substitutions on the benzyloxy ring showed notable efficacy. acs.org The introduction of a 3,5-difluorobenzyloxy group or a 6-fluoropyridin-3-yl-methoxy group also resulted in good activity against A. niger, with MIC values of 62.5 μM. acs.org However, the activity against C. albicans was generally less pronounced across the series. acs.org

| Compound | Substituent (R) | A. niger (MIC, μM) |

|---|---|---|

| 9a | C6H5 | 62.5 |

| 9b | 4-BrC6H4 | 62.5 |

| 9d | 4-CH3C6H4 | 62.5 |

| 9e | 2-CNC6H4 | 125 |

| 9f | 3-CNC6H4 | 62.5 |

| 9g | 4-CNC6H4 | 62.5 |

| 9h | 3,5-F2C6H3 | 62.5 |

| 9i | 6-F-pyridin-3-yl | 62.5 |

Investigation of Antimycobacterial Activity against Specific Strains

The antitubercular potential of the 3-(2-(3-(substituted benzyloxy)oxetan-3-yl)-3-fluorophenoxy)-8-fluoro-2-methylquinoline derivatives was investigated against Mycobacterium tuberculosis H37Rv strain using the Microplate Alamar Blue Assay (MABA). acs.org The results were significant, with several derivatives demonstrating potent antimycobacterial activity. acs.org

The structure-activity relationship study indicated that substitutions on the benzyloxy ring markedly influenced the activity. While the unsubstituted parent compound (9a) showed moderate activity (MIC = 57.73 μM), the introduction of various substituents led to a significant increase in potency. acs.org Notably, derivatives featuring a 4-cyanobenzyloxy (9g), a 3,5-difluorobenzyloxy (9h), or a 6-fluoropyridin-3-yl-methoxy (9i) moiety displayed the most potent activity, with MIC values of 3.49 μM, 3.41 μM, and 3.53 μM, respectively. acs.org These values are superior to the standard drug pyrazinamide (B1679903) (MIC = 25.36 μM) and comparable to isoniazid (B1672263) (MIC = 11.67 μM) under the same assay conditions. acs.org In silico studies suggested that these compounds may act by inhibiting the ATP synthase enzyme. acs.org

| Compound | Substituent (R) | M. tuberculosis H37Rv (MIC, μM) |

|---|---|---|

| 9a | C6H5 | 57.73 |

| 9b | 4-BrC6H4 | 12.23 |

| 9c | 4-ClC6H4 | 6.68 |

| 9d | 4-CH3C6H4 | 6.98 |

| 9e | 2-CNC6H4 | 27.29 |

| 9f | 3-CNC6H4 | 6.81 |

| 9g | 4-CNC6H4 | 3.49 |

| 9h | 3,5-F2C6H3 | 3.41 |

| 9i | 6-F-pyridin-3-yl | 3.53 |

| Pyrazinamide | Standard | 25.36 |

| Isoniazid | Standard | 11.67 |

| Rifampicin | Standard | 0.97 |

Future Research Directions and Translational Perspectives

Rational Design of Novel Analogs with Enhanced Biological Specificity

The core structure of 6-(3-fluorophenoxy)pyridin-3-amine provides a foundational framework for the design of new analogs with improved biological specificity and efficacy. The process of rational drug design involves modifying the parent molecule to optimize its interaction with specific biological targets. For instance, the synthesis of derivatives of aminopyridine compounds has been a strategy to develop ligands for adenosine (B11128) A1 receptors, which are implicated in conditions like epilepsy. nih.gov

Future efforts will likely concentrate on strategic modifications of the fluorophenoxy and aminopyridine rings. Introducing different substituents at various positions can modulate the compound's electronic and steric properties, thereby influencing its binding affinity and selectivity for target proteins. For example, the synthesis of a series of 4-(4-aminophenyl)-6-methylisoxazolo[3,4-b] pyridin-3-amine derivatives has been explored to create covalent inhibitors of Fms-like tyrosine kinase 3 (FLT3), a target in acute myeloid leukemia. nih.gov

Structure-activity relationship (SAR) studies will be crucial in this endeavor. By systematically altering the chemical structure and evaluating the corresponding changes in biological activity, researchers can identify key molecular features responsible for desired therapeutic effects. This iterative process of design, synthesis, and testing will guide the development of next-generation analogs with enhanced potency and reduced off-target effects.

Development of Advanced In Vitro Cell and Organoid Model Systems for Biological Evaluation

To accurately assess the biological effects of newly designed this compound analogs, sophisticated in vitro models are indispensable. Traditional two-dimensional (2D) cell cultures, while useful, often fail to recapitulate the complex microenvironment of human tissues. nih.gov The emergence of three-dimensional (3D) organoid technology offers a more physiologically relevant platform for preclinical evaluation. ed.ac.uknih.govh1.co

Organoids are self-organizing 3D structures grown from stem cells that mimic the architecture and function of native organs. ed.ac.uknih.govh1.co Establishing organoid models of various tissues, such as those relevant to cancer or inflammatory diseases, will enable a more precise evaluation of compound efficacy and potential toxicity. For example, human intestinal organoids have been developed to study gut inflammation and fibrosis, providing a valuable tool for testing novel anti-inflammatory compounds. nih.gov Furthermore, patient-derived xenograft (PDX) organoids can model in vivo drug responses and even secrete biomarkers, offering a personalized approach to drug screening. jci.org

The development and validation of these advanced models will be a key research focus. This includes characterizing their cellular composition, functionality, and response to known therapeutic agents to ensure they are robust and predictive of human clinical outcomes.

Integration with Artificial Intelligence and Machine Learning for Accelerated Compound Discovery

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of drug discovery. nih.govresearchgate.net These computational tools can analyze vast datasets of chemical structures and biological activities to identify promising drug candidates with greater speed and efficiency than traditional methods. nih.gov

In the context of this compound, AI and ML algorithms can be employed for several purposes. They can predict the biological activity and physicochemical properties of virtual analogs, allowing researchers to prioritize the synthesis of the most promising compounds. This process, known as virtual screening, can significantly reduce the time and cost associated with identifying lead molecules. nih.gov

Furthermore, AI can aid in identifying novel biological targets for this chemical scaffold. By analyzing large-scale biological data, such as genomic and proteomic information, machine learning models can uncover new disease associations and pathways that may be modulated by this compound derivatives. This data-driven approach can expand the therapeutic potential of this versatile scaffold beyond its currently known applications. nih.gov

Exploration of Novel Therapeutic Areas Based on Scaffold-Derived Properties

The unique chemical properties of the this compound scaffold suggest its potential utility across a range of therapeutic areas. The aminopyridine and fluorophenoxy moieties are present in various biologically active molecules, indicating a broad spectrum of potential applications. bldpharm.combldpharm.com

Future research will likely explore the efficacy of analogs in areas such as neurodegenerative diseases, metabolic disorders, and infectious diseases. The thienopyridine class of compounds, which shares structural similarities, has demonstrated a wide array of biological activities. nih.gov By leveraging the existing knowledge of related scaffolds and employing high-throughput screening technologies, researchers can systematically evaluate the therapeutic potential of this compound derivatives against a diverse panel of biological targets.

This exploratory approach, combined with the rational design strategies and advanced evaluation models discussed above, will be instrumental in uncovering new and unexpected therapeutic opportunities for compounds derived from this versatile chemical framework.

Q & A

Q. Basic

- ¹H/¹³C NMR : Confirm regiochemistry via coupling patterns (e.g., fluorine-induced splitting in aromatic protons) .

- HPLC-MS : Quantify purity and verify molecular weight (e.g., ESI+ mode for [M+H]⁺ ion detection) .

- FT-IR : Identify amine (–NH₂) stretching bands (~3300–3500 cm⁻¹) and C–F vibrations (~1250 cm⁻¹) .

- X-ray crystallography : Resolve crystal structure for unambiguous confirmation of substituent positions .

How does the position of the fluorine substituent on the phenoxy group affect the compound’s biological activity?

Advanced

The fluorine position (ortho, meta, para) on the phenoxy group modulates electronic and steric properties, impacting target binding. For example:

- 3-Fluorophenoxy (meta): Enhances electron-withdrawing effects, increasing affinity for enzymes like kinases or monoamine oxidases .

- 4-Fluorophenoxy (para): Alters steric hindrance, potentially reducing off-target interactions compared to meta-substituted analogs .

Methodological validation : - Docking studies : Compare binding poses of analogs with varying fluorine positions to active sites (e.g., using AutoDock Vina) .

- Enzyme assays : Measure IC₅₀ values against target proteins (e.g., fluorescence-based kinase inhibition assays) .

What strategies can be employed to optimize the pharmacokinetic properties of this compound derivatives?

Q. Advanced

- Log P optimization : Introduce polar groups (e.g., –OH, –OMe) to reduce lipophilicity and improve solubility. Predict using software like MarvinSuite .

- Prodrug design : Mask the amine group with acetyl or tert-butoxycarbonyl (Boc) protections to enhance oral bioavailability .